2,4,7,9-Tetrachloro-1,10-phenanthroline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H4Cl4N2 |
|---|---|
Molecular Weight |
318.0 g/mol |
IUPAC Name |
2,4,7,9-tetrachloro-1,10-phenanthroline |
InChI |
InChI=1S/C12H4Cl4N2/c13-7-3-9(15)17-11-5(7)1-2-6-8(14)4-10(16)18-12(6)11/h1-4H |
InChI Key |
RAMXIGMUGBXNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=CC(=N3)Cl)Cl)N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,4,7,9 Tetrachloro 1,10 Phenanthroline
Historical and Contemporary Approaches to 1,10-Phenanthroline (B135089) Scaffold Construction
The construction of the fundamental 1,10-phenanthroline ring system has traditionally been dominated by classic named reactions. The Skraup reaction, first reported in the 19th century, involves the synthesis of quinolines from anilines, and its application to phenanthrolines proceeds via two successive reactions of glycerol (B35011) with ortho-phenylenediamine. wku.eduyoutube.com In this process, glycerol is first dehydrated in the presence of sulfuric acid to form acrolein, which then undergoes condensation and cyclization with the diamine. youtube.com An oxidizing agent, such as arsenic acid or nitrobenzene, is traditionally required to achieve the final aromatic structure. youtube.com A related historical method is the Doebner-von Miller reaction, which provides a modification of the Skraup synthesis. google.com
These classical methods, while foundational, often suffer from harsh reaction conditions and the use of toxic reagents. youtube.com Contemporary approaches have sought to improve upon these historical syntheses. One modern strategy involves the three-step condensation of ortho-phenylenediamine derivatives with Meldrum's acid and orthoesters, followed by thermal cyclization and subsequent treatment with phosphoryl chloride. This method has been successfully employed for the gram-scale synthesis of precursors like 4,7-dichloro-1,10-phenanthroline (B1630597) derivatives with high yields. Another innovative approach constructs the central ring of the phenanthroline scaffold by starting from two separate pyridine (B92270) rings, which are coupled together. This involves an intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are themselves generated from 2-bromonicotinaldehydes.
Targeted Functionalization Strategies for Halogenated Phenanthrolines
The introduction of halogen atoms onto the 1,10-phenanthroline core is a critical step in producing versatile building blocks for more complex ligands. The positions of these halogens dictate the subsequent reactivity and the geometry of the final molecule.
Regioselective Chlorination Techniques for the Phenanthroline Core
Achieving regioselective chlorination of the 1,10-phenanthroline core is challenging due to the similar reactivity of its various positions. Direct chlorination often leads to mixtures of products. The positions alpha to the nitrogen atoms (2- and 9-positions) are electronically distinct and can be targeted. For instance, the synthesis of 2,9-dichloro-1,10-phenanthroline (B1330746) has been achieved through multi-step sequences. chemicalbook.comresearchgate.net One efficient, three-step method starts with 1,10-phenanthroline and proceeds through an N,N'-annelated dione (B5365651) intermediate, which is then chlorinated using a mixture of PCl₅ and POCl₃ to yield the 2,9-dichloro product.
While direct multi-chlorination is difficult to control, other direct C-H functionalization reactions demonstrate the inherent reactivity patterns of the scaffold. A metal- and light-free Minisci-type reaction has been developed for the dicarbamoylation of phenanthrolines, showing high selectivity for the 2,9-positions. acs.org Significantly, this method can be pushed to achieve tetrasubstitution, yielding the 2,4,7,9-tetracarbamoylated product in a 47% yield from unsubstituted 1,10-phenanthroline. acs.org This highlights the possibility of targeting the 2,4,7,9-positions simultaneously under specific reaction conditions, even though a direct chlorination equivalent remains elusive in the literature.
Synthesis of 4,7-Dichlorinated 1,10-Phenanthroline Precursors and Analogues
The 4,7-dichloro-1,10-phenanthroline derivative is a key precursor for more complex ligands. A common synthetic route involves a three-step condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), orthoesters, and ortho-phenylenediamines. The resulting intermediate undergoes thermal cyclization and decarboxylation, followed by treatment with refluxing phosphoryl chloride (POCl₃) to yield the 4,7-dichlorinated product. This method is noted for its high yield and scalability.
Once synthesized, the chlorine atoms at the 4- and 7-positions are susceptible to nucleophilic substitution, opening pathways to a variety of analogues. For example, selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline can yield 7-chloro-4-hydroxy-1,10-phenanthroline.
| Reaction | Starting Material | Reagents | Product | Yield |
| Dichlorination | Substituted o-phenylenediamines | 1. Meldrum's acid, Orthoesters; 2. Heat; 3. POCl₃ | 4,7-dichloro-1,10-phenanthroline derivatives | High |
| Partial Hydrolysis | 4,7-dichloro-1,10-phenanthroline | H₂O, Acid | 7-chloro-4-hydroxy-1,10-phenanthroline | 70% |
Advanced Routes to Symmetrically Substituted Tetrachlorophenanthrolines
A direct, high-yield synthesis for the asymmetrically substituted 2,4,7,9-tetrachloro-1,10-phenanthroline is not readily found in published literature, suggesting it is a particularly challenging synthetic target. The synthesis of symmetrically substituted tetrachlorophenanthrolines, such as 3,4,7,8-tetrachloro-1,10-phenanthroline, is also not widely documented.
However, routes to symmetrically substituted precursors exist. For example, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) is a commercially available compound that serves as a ligand in various chemical reactions. chim.itsigmaaldrich.comnih.gov In principle, such a tetramethylated precursor could be a starting point for a tetrachlorinated analogue via benzylic chlorination followed by further transformations, though this specific pathway is not detailed in the surveyed literature.
The synthesis of other polychlorinated phenanthrolines often relies on multi-step procedures starting from already functionalized precursors. The general strategy involves the stepwise introduction of functional groups that can later be converted to chloro-substituents, or building the phenanthroline scaffold from pre-chlorinated building blocks. The lack of straightforward methods underscores the synthetic challenge in producing specific, highly chlorinated phenanthroline isomers.
Derivatization Pathways from this compound
Detailed research on the specific derivatization of this compound as a starting material is not available in the surveyed scientific literature. However, the reactivity of other chlorinated phenanthrolines provides insight into potential transformation pathways.
The chlorine atoms at the 2- and 9-positions of the phenanthroline ring are known to be susceptible to nucleophilic substitution. For example, 2,9-dichloro-1,10-phenanthroline can be converted into 2,9-diiodo-1,10-phenanthroline by heating with aqueous hydriodic acid, or hydrolyzed to form 1,10-dihydro-1,10-phenanthroline-2,9-dione. researchgate.net It is plausible that the chloro groups in this compound would exhibit similar reactivity, allowing for substitution with amines, alkoxides, or other nucleophiles. The relative reactivity of the different positions (2,9 vs. 4,7) would likely allow for selective or stepwise derivatization, making this compound a potentially versatile, albeit synthetically challenging, platform for constructing highly complex, polyfunctional ligands.
Coordination Chemistry of 2,4,7,9 Tetrachloro 1,10 Phenanthroline As a Ligand
Ligand Design Principles and Coordination Environment Modulation
The functionalization of the 1,10-phenanthroline (B135089) core is a well-established strategy for tuning the properties of metal complexes. researchgate.netacs.org The specific placement of substituents allows for precise control over the coordination environment, which in turn modulates the photophysical, electrochemical, and reactive characteristics of the metallic center. researchgate.netacs.org The design of 2,4,7,9-tetrachloro-1,10-phenanthroline exemplifies this principle, where heavy chlorination is employed to induce specific electronic and steric effects.
The coordination properties of this compound are profoundly influenced by the collective steric and electronic effects of its four chlorine substituents.
Electronic Effects: Chlorine is a highly electronegative atom, and its presence on the phenanthroline ring system exerts a strong inductive electron-withdrawing effect. With four such atoms, the electron density across the entire ligand, including the two coordinating nitrogen atoms, is significantly diminished. This has two primary consequences for metal coordination:
The ligand becomes a weaker σ-donor, meaning it is less capable of donating its lone pair of electrons to the metal center compared to unsubstituted phenanthroline.
The lowering of the energy of the ligand's π* orbitals enhances its π-acceptor (or π-acid) capabilities. This allows for more effective back-bonding from the metal's d-orbitals to the ligand.
These electronic modifications can stabilize lower oxidation states of the coordinated metal and significantly alter the energy of metal-to-ligand charge transfer (MLCT) transitions, a key property in photochemistry and photophysics. nih.gov
Steric Effects: The chlorine atoms at the 2- and 9-positions are located directly adjacent to the nitrogen donor atoms. Their atomic radii introduce significant steric bulk around the coordination site. This steric hindrance can impact the coordination geometry of the resulting metal complex, potentially forcing a distortion from idealized geometries (e.g., octahedral or tetrahedral). researchgate.net Furthermore, this steric crowding can influence the lability and substitution kinetics of other ligands bound to the metal center and may prevent the coordination of multiple bulky ligands. acs.org
Despite the electronic and steric perturbations from the chlorine atoms, this compound retains the fundamental chelation behavior of its parent molecule. It acts as a bidentate N,N'-chelating ligand, coordinating to a single metal ion through the lone electron pairs on its two nitrogen atoms. researchgate.net This chelation forms a highly stable five-membered ring with the metal center, a characteristic feature of 1,10-phenanthroline and its derivatives. researchgate.netnih.govacs.org The rigidity of the planar phenanthroline backbone ensures a well-defined coordination geometry, although, as noted, this can be distorted by the steric influence of the substituents at the 2- and 9-positions. nih.govresearchgate.net The stability of the chelate is a crucial factor in the formation of robust coordination compounds. researchgate.net
Formation and Characterization of Metal Complexes
The modified electronic and steric properties of this compound make it a candidate for forming unique complexes with various transition metals. While specific studies on this exact ligand are not widely reported, its coordination behavior can be inferred from the well-documented chemistry of the parent 1,10-phenanthroline ligand with metals such as platinum, tin, copper, and ruthenium.
The ability of 1,10-phenanthroline and its derivatives to form stable complexes with a wide array of transition metal ions is well-established. chim.itnih.gov
Platinum: Platinum complexes with phenanthroline ligands are of significant interest. For instance, Platinum(IV) readily forms complexes such as tetrachloro(1,10-phenanthroline)platinum(IV), [PtCl₄(phen)], where the phenanthroline acts as a neutral bidentate ligand in an octahedral geometry. scispace.com
Tin: Tin(IV) halides are Lewis acids that form stable adducts with N-donor ligands. The complex tetrachloro(1,10-phenanthroline)tin(IV), [SnCl₄(phen)], is a well-characterized example where the tin atom achieves a six-coordinate octahedral geometry. researchgate.net
Copper: Copper(I) and Copper(II) both form a vast range of complexes with phenanthroline ligands. nih.govresearchgate.net The coordination number and geometry can vary, including tetrahedral [Cu(phen)₂(NCS)] and distorted trigonal bipyramidal [Cu(phen)₂(NO₃)]⁺ structures. researchgate.nettandfonline.com The redox activity of copper makes its phenanthroline complexes particularly relevant in catalysis and materials science. researchgate.net
Ruthenium: Ruthenium(II) polypyridyl complexes, especially with phenanthroline-type ligands, are among the most studied in photochemistry. acs.orgnih.gov Tris-chelate complexes like [Ru(phen)₃]²⁺ and mixed-ligand systems such as [Ru(bpy)₂(phen)]²⁺ (where bpy is 2,2'-bipyridine) are classic examples. acs.orgnih.govacs.org The strong MLCT absorption and luminescence of these complexes are central to their applications. rsc.org
While specific synthetic procedures for complexes of this compound are not detailed in the available literature, standard methods for preparing metal-phenanthroline complexes can be applied. These generally involve the direct reaction of a metal salt with the ligand in a suitable solvent.
For Platinum Complexes: A typical synthesis for a complex like [PtCl₄(phen)] involves reacting an aqueous solution of a platinum(IV) salt, such as K₂PtCl₆, with a solution of the phenanthroline ligand in a solvent like methanol (B129727) or ethanol (B145695). scispace.comrsc.org The resulting complex often precipitates from the solution and can be isolated by filtration.
For Tin Complexes: The complex [SnCl₄(phen)] can be synthesized through the direct reaction of stannic chloride (SnCl₄) with 1,10-phenanthroline. researchgate.net These reactions are typically carried out under inert conditions in a non-coordinating solvent.
For Copper Complexes: Copper(II)-phenanthroline complexes are commonly prepared by mixing a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) acetate, with the phenanthroline ligand in an aqueous or alcoholic solution. nih.govrsc.org
For Ruthenium Complexes: Synthesis of ruthenium-phenanthroline complexes often starts from a suitable precursor like RuCl₃·xH₂O or cis-[Ru(DMSO)₄Cl₂]. The ligand is then reacted with the precursor, often under reflux in a solvent like ethanol or dimethylformamide (DMF), to yield the desired complex. nih.gov
Structure of [PtCl₄(C₁₂H₈N₂)] : X-ray analysis of tetrachloro(1,10-phenanthroline)platinum(IV) reveals a distorted octahedral geometry around the central Pt(IV) ion. scispace.com The platinum is coordinated by four chloride ions and the two nitrogen atoms from the chelating phenanthroline ligand. The analysis indicates minimal steric repulsion between the hydrogen atoms on the phenanthroline and the equatorial chloride ligands. scispace.com
Structure of [SnCl₄(C₁₂H₈N₂)] : The crystal structure of tetrachloro(1,10-phenanthroline)tin(IV) confirms that the tin(IV) atom is in a six-coordinate, distorted octahedral environment. researchgate.net The distortion from ideal geometry is primarily due to the constrained bite angle of the chelating phenanthroline ligand. Selected crystallographic data for this complex are presented below.
Coordination with Transition Metal Ions (e.g., Platinum, Tin, Copper, Ruthenium)
Electronic Structure and Bonding in Metal-2,4,7,9-Tetrachloro-1,10-phenanthroline Complexes
The electronic structure and bonding characteristics of metal complexes containing this compound are significantly influenced by the presence of four electron-withdrawing chlorine atoms on the aromatic framework. These substituents alter the electron density distribution of the 1,10-phenanthroline (phen) ligand system, which in turn modulates its coordination properties.
The chlorine atoms exert a strong negative inductive effect, pulling electron density away from the heterocyclic nitrogen atoms. This reduction in electron density lowers the basicity of the ligand compared to unsubstituted 1,10-phenanthroline. nih.govmdpi.com Consequently, the sigma-donating ability of the nitrogen lone pairs to a metal center is diminished. This generally results in weaker metal-ligand bonds for complexes with highly electronegative substituents. nih.gov
Computational studies based on Density Functional Theory (DFT) on related substituted phenanthroline complexes provide insight into the nature of the metal-ligand bond. nih.govnih.govmdpi.com For instance, in complexes with f-block elements, the interaction is not purely electrostatic. DFT calculations on actinide (An) and lanthanide (Ln) complexes with a related N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline ligand revealed that the An-N bonds possess a greater degree of covalent character than the corresponding Eu-N bonds. nih.gov This increased covalency is attributed to the better energy match and overlap between the 5f/6d orbitals of actinides and the ligand's molecular orbitals compared to the more shielded 4f orbitals of lanthanides. The presence of chlorine atoms on the phenanthroline backbone in this compound would further polarize the M-N bond, and this effect is crucial for achieving selective binding between actinides and lanthanides. nih.govnih.gov
The planarity and rigidity of the phenanthroline scaffold are largely maintained upon chlorination, allowing for predictable coordination geometries and enabling interactions such as π-π stacking in the solid state. researchgate.netnih.gov However, the introduction of halogens can also lead to the formation of halogen-specific intermolecular interactions, such as halogen bonds (X---X or X---π), which can influence the supramolecular assembly of the complexes in the crystal lattice. osti.gov
Complexation with f-Block Elements (Lanthanides and Actinides)
Derivatives of 1,10-phenanthroline are a significant class of ligands in the field of f-element chemistry, primarily due to their application in the separation of actinides from lanthanides during the reprocessing of used nuclear fuel. nih.govnih.govnih.gov The compound this compound functions as a bidentate chelating ligand, binding to metal ions through its two nitrogen donor atoms. researchgate.net The rigid, pre-organized structure of the phenanthroline core makes it an effective chelator for the large ions of the lanthanide and actinide series. nih.gov
The complexation behavior of these ligands is often studied in solvent extraction systems, where the ligand selectively transfers metal ions from an aqueous phase (typically highly acidic) to an organic phase. nih.govnih.gov The formation of stable complexes with f-element nitrates is a key step in this process. mdpi.comnih.govnih.gov
Coordination Stoichiometries and Geometries
While specific crystal structures for complexes of this compound with f-elements are not widely reported, the coordination behavior can be inferred from closely related systems, such as halogenated 1,10-phenanthroline-2,9-diamides. mdpi.comnih.gov In these complexes, the phenanthroline moiety consistently acts as a bidentate N,N'-donor.
When complexed with lanthanide nitrates, the resulting complexes often exhibit high coordination numbers. For ligands based on the 1,10-phenanthroline-2,9-dicarboxamide (B1246272) framework, the lanthanide ion is typically coordinated to the two nitrogen atoms of the phenanthroline ring, two oxygen atoms from the amide side-arms, and multiple oxygen atoms from bidentate nitrate anions. researchgate.net This frequently results in a total coordination number of 10 for the lanthanide ion. mdpi.comresearchgate.net The coordination polyhedron for such ten-coordinate complexes can be described as a sphenacorona. mdpi.com
The stoichiometry of the complexes is influenced by the specific ligand and the metal ion. For tetradentate phenanthroline diamide (B1670390) ligands, a 1:1 ligand-to-metal ratio is common, forming neutral complexes of the type LLn(NO₃)₃ or cationic species like [LLn(NO₃)₂]⁺. nih.govnih.gov For simple bidentate ligands like this compound, stoichiometries involving multiple ligand molecules, such as [M(L)₂(anion)ₓ] or M(L)₃ₓ, are possible, analogous to the well-known [Fe(phen)₃]²⁺ complex. wikipedia.org
Table 1: Representative Coordination Geometries in Lanthanide-Phenanthroline Analogue Complexes
| Ligand | Metal Ion | Stoichiometry (L:M) | Coordination Number | Coordination Polyhedron | Reference |
|---|---|---|---|---|---|
| 4,7-Difluoro-1,10-phenanthroline-2,9-dicarboxamide derivative | Nd(III) | 1:1 | 10 | Sphenacorona | mdpi.com |
| N²,N²,N⁹,N⁹-tetrabutyl-4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide | Lu(III) | 1:1 | 10 (inferred) | Not specified | nih.gov |
| N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline | Th(IV) | 1:1 | Not specified | Not specified | nih.gov |
| 1,10-Phenanthroline | Zn(II) | 2:1 | 6 (distorted octahedral) | Distorted Octahedral | mdpi.com |
Impact of Ligand Halogenation on f-Element Binding Affinity
The halogenation of the 1,10-phenanthroline ligand has a profound and strategic impact on its binding affinity towards f-block elements, a principle that is exploited to achieve the challenging separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺).
The introduction of electron-withdrawing groups, such as chlorine atoms, onto the phenanthroline skeleton significantly decreases the ligand's basicity. nih.gov This weakening of the Lewis basicity of the nitrogen donors leads to a general decrease in the complexation strength, particularly for lanthanides. nih.gov Lanthanides form predominantly ionic bonds with ligands, and the stability of these complexes is highly sensitive to the donor strength of the ligand. A decrease in the ligand's basicity results in a weaker electrostatic interaction and thus lower binding affinity.
This trend was demonstrated in a study of 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) ligands, where the introduction of electron-withdrawing substituents (like Br or NO₂) onto the phenanthroline ring led to a marked decrease in the extraction of Eu(III). nih.gov The stability constants (log K) for Eu(III) with substituted BTPhen ligands were found to decrease as the electron-withdrawing ability of the substituent increased. nih.gov
In contrast, actinides can form bonds with a more significant covalent character, involving their 5f and 6d orbitals. nih.gov While the binding of actinides is also weakened by the reduced basicity of the halogenated ligand, the effect is less pronounced than for lanthanides. This differential effect on binding affinity enhances the selectivity of the ligand for actinides over lanthanides. The separation factor (SFₐₘ/ₑᵤ), a measure of this selectivity, was shown to increase dramatically for BTPhen ligands with more strongly electron-withdrawing substituents. For example, the SFₐₘ/ₑᵤ for a nitrated BTPhen derivative was 870, compared to 130 for the unsubstituted analogue. nih.gov
Therefore, the tetrachlorination of the 1,10-phenanthroline core is a design strategy aimed at reducing the affinity for lanthanides while retaining sufficient affinity for actinides to enable their selective separation.
Table 2: Effect of Phenanthroline Substitution on f-Element Binding and Selectivity
| Ligand System (Analogue) | Substituent on Phenanthroline Ring | Effect on Eu(III) Binding Affinity | Am(III)/Eu(III) Separation Factor (SFₐₘ/ₑᵤ) | Reference |
|---|---|---|---|---|
| CyMe₄-BTPhen | None (H at position 5) | Baseline | 130 | nih.gov |
| CyMe₄-BTPhen | -Br (at position 5) | Decreased | 83 | nih.gov |
| CyMe₄-BTPhen | -NO₂ (at position 5) | Strongly Decreased | 870 | nih.gov |
| Phenanthroline Diamide | -F (at positions 4,7) | Lower basicity (pKa = -1.22) vs unsubstituted (pKa = 0.54) | Not specified | mdpi.com |
Theoretical and Computational Investigations of 2,4,7,9 Tetrachloro 1,10 Phenanthroline and Its Complexes
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. For 2,4,7,9-Tetrachloro-1,10-phenanthroline, these methods can elucidate how the four electron-withdrawing chlorine atoms modulate the electronic landscape of the parent 1,10-phenanthroline (B135089) framework.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. schrodinger.com The energy difference between them, the HOMO-LUMO gap, is a key parameter that corresponds to the lowest energy electronic excitation possible. schrodinger.com
For this compound, the presence of four strongly electronegative chlorine atoms is expected to have a profound impact on the frontier orbitals. Through their strong inductive (-I) effect, the chlorine substituents withdraw electron density from the aromatic π-system. This leads to a significant stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted 1,10-phenanthroline.
Computational studies on other substituted phenanthrolines have shown that electron-withdrawing groups lower the orbital energies. fhsu.eduresearchgate.net Consequently, the HOMO and LUMO of the tetrachloro derivative are predicted to be considerably lower in energy. The HOMO-LUMO gap is also anticipated to be altered. While electron-withdrawing groups lower both frontier orbitals, the extent of stabilization may differ, often resulting in a wider gap and a blue-shift in the lowest energy absorption maximum.
Table 1: Predicted Frontier Orbital Energetics This table presents a conceptual comparison based on known data for 1,10-phenanthroline and expected trends for its tetrachlorinated derivative.
| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| 1,10-Phenanthroline | ~ -6.4 | ~ -1.5 | ~ 4.9 |
| This compound | < -6.4 (More Negative) | < -1.5 (More Negative) | > 4.9 (Larger Gap) |
Note: Actual values require specific DFT calculations.
The distribution of electron density in this compound would be heavily skewed by the chlorine atoms. A calculated electron density map is expected to show a significant depletion of electron density on the central phenanthroline rings, particularly at the carbon atoms bonded to the chlorines.
Computational Modeling of Coordination Interactions
Computational modeling provides critical insights into how a ligand will interact with metal ions to form complexes. researchgate.net The electronic modifications induced by the chloro-substituents are central to predicting the coordination behavior of this compound.
The coordination of 1,10-phenanthroline to a metal ion occurs through the lone pairs on its two nitrogen atoms. sci-hub.cat The strong electron-withdrawing nature of the four chlorine atoms in this compound reduces the electron density and, therefore, the basicity of these nitrogen donors.
This reduction in σ-donor capability is predicted to lead to weaker and more labile coordinate bonds with metal centers compared to those formed with unsubstituted 1,10-phenanthroline. Computational models can quantify this by calculating metrics such as:
Binding Energies: The calculated binding energy between the tetrachloro-phenanthroline ligand and a given metal ion is expected to be lower than that for the parent phenanthroline, indicating a less thermodynamically favorable complexation.
Bond Lengths: The predicted metal-nitrogen bond lengths are likely to be longer, reflecting a weaker interaction.
Natural Bond Orbital (NBO) Analysis: This analysis would quantify the donor-acceptor interactions, and it is expected to show a reduced charge transfer from the nitrogen lone pairs to the metal's empty orbitals.
These factors suggest that complexes of this compound may exhibit lower formation constants and be more susceptible to ligand dissociation or replacement reactions.
Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of novel compounds and their complexes.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method to predict electronic absorption spectra. fhsu.edu For this compound, the intense π-π* transitions characteristic of the phenanthroline core are expected to be blue-shifted (shifted to higher energy/shorter wavelength). This is a direct consequence of the stabilization of both the HOMO and LUMO and the anticipated widening of the HOMO-LUMO gap. researchgate.net In its metal complexes, the energy of metal-to-ligand charge transfer (MLCT) bands would also be significantly affected, likely shifting to higher energies due to the stabilization of the ligand-based LUMO. fhsu.edu
Vibrational Spectra (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. For the title compound, new vibrational modes associated with the C-Cl stretching and bending would appear in the calculated IR and Raman spectra. Furthermore, the characteristic ring stretching frequencies of the phenanthroline core would be expected to shift to higher wavenumbers due to the inductive effects of the chlorine atoms stiffening the aromatic framework. Theoretical spectra are crucial for identifying and characterizing the compound if it were synthesized. tu-clausthal.de
Table 2: Predicted Spectroscopic Shifts Relative to 1,10-Phenanthroline
| Spectroscopic Feature | Predicted Change for this compound | Rationale |
|---|---|---|
| π-π* Absorption Maximum | Blue-shift (to shorter λ) | Increased HOMO-LUMO gap due to inductive stabilization. |
| MLCT Absorption (in complexes) | Blue-shift (to shorter λ) | Stabilization of the LUMO (the accepting orbital). |
| C-H Stretching Frequencies | Minor shifts | Changes in the electronic environment of the remaining C-H bonds. |
| Phenanthroline Ring Vibrations | Shift to higher frequency | Inductive effects stiffen the ring system. |
Mechanistic Insights from Computational Studies
While no specific mechanistic studies involving this compound are available, computational methods could provide powerful predictive insights. The significantly altered electronic properties—namely the high electron deficiency and modified redox potential—would be critical in defining its reactivity.
For instance, if a metal complex of this ligand were used in catalysis, DFT could be used to model the reaction pathway. The high electron deficiency of the ligand would make the metal center more electrophilic and could alter its redox potential, thereby influencing the kinetics and thermodynamics of key catalytic steps such as oxidative addition or reductive elimination. The weaker ligand-metal bond could also facilitate ligand dissociation, which can be a crucial step in some catalytic cycles. Computational studies would be essential for understanding these structure-function relationships before undertaking challenging synthetic work. nih.gov
Advanced Research Applications of 2,4,7,9 Tetrachloro 1,10 Phenanthroline Derived Systems
Applications in Selective Metal Ion Recognition and Separation
The unique coordination properties of phenanthroline derivatives have positioned them as leading candidates for challenging chemical separation processes. rsc.org This is particularly true in the field of nuclear fuel reprocessing, where the separation of chemically similar trivalent actinides and lanthanides is a critical step.
The management of spent nuclear fuel often involves Partitioning and Transmutation (P&T) strategies, which aim to separate long-lived radiotoxic minor actinides (such as americium and curium) from the bulk of fission products, which includes a significant fraction of lanthanides. nih.gov This separation is notoriously difficult due to the similarities in ionic radius and charge of trivalent actinides (An(III)) and lanthanides (Ln(III)). rsc.org
Research has focused on developing ligands that show selectivity for actinides over lanthanides. The prevailing theory suggests that ligands with "soft" donor atoms, like the nitrogen atoms in a phenanthroline ring, will preferentially bind to the slightly "softer" actinide ions compared to the "harder" lanthanide ions. Phenanthroline-derived extractants, such as 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) and 1,10-phenanthroline-2,9-dicarboxamide (B1246272) (DAPhen), have been identified as highly promising for this purpose. rsc.orgnih.gov These tetradentate N-donor or N,O-hybrid ligands have demonstrated effective separation of Am(III) from Eu(III), a key performance indicator in this field. rsc.orgnih.gov
The introduction of halogen atoms onto the phenanthroline backbone is a key strategy for modulating ligand performance in solvent extraction systems. Halogens, being electron-withdrawing, decrease the basicity (electron-donating ability) of the phenanthroline nitrogen atoms. nih.govnih.gov This electronic modulation is crucial for enhancing the selectivity of actinide separation.
Similarly, research directly comparing 1,10-phenanthroline-2,9-dicarboxylic acid diamides with their 4,7-dichloro-substituted analogues found that the chlorinated ligands exhibit lower protonation constants and lower binding constants with Eu(III). nih.gov This is consistent with the solvent extraction data and confirms that chlorination reduces the ligand's binding strength, a desirable trait for improving selectivity. nih.gov
Table 1: Effect of Electron-Withdrawing Substituents on Europium(III) Complex Stability
This table, based on data from studies on functionalized BTPhen ligands, illustrates how adding electron-withdrawing groups (more electronegative substituents) decreases the stability of the formed complex with Europium(III), a key factor in enhancing actinide/lanthanide selectivity. nih.govnih.gov
| Ligand Type | Substituent | Electron-Withdrawing Ability | Log of Stability Constant (logβ₂) with Eu(III) |
| L1 | None | Low | 14.2 ± 0.5 |
| L2 | Hydroxyphenyl | Moderate | 11.5 ± 0.3 |
| L3 | Bromo | High | 8.3 ± 0.6 |
| L4 | Nitryl | Very High | 7.1 ± 0.4 |
Catalysis by Metal Complexes of 2,4,7,9-Tetrachloro-1,10-phenanthroline
Metal complexes containing phenanthroline ligands are workhorses in the field of homogeneous catalysis, valued for their stability and the predictable coordination geometry they enforce on the metal center. nih.govresearchgate.net These catalysts are employed in a wide array of chemical transformations.
Complexes of phenanthroline derivatives with transition metals like iron, cobalt, copper, and iridium are known to catalyze numerous reactions. nih.govresearchgate.netnih.govnih.gov For example, 2-imino-1,10-phenanthrolyl iron and cobalt complexes are effective catalysts for ethylene (B1197577) oligomerization and polymerization. nih.govresearchgate.net The catalytic activity in these systems is highly dependent on both the electronic and steric properties of the substituents on the phenanthroline ligand. nih.gov Copper-phenanthroline complexes have been investigated for various oxidation reactions. chim.itnih.gov Furthermore, iridium complexes with phenanthroline-derived ligands are of great interest for their photophysical properties and potential use in photocatalysis and energy conversion processes. rsc.orgucentral.cl A key advantage of using these well-defined molecular catalysts is the ability to achieve high specificity and selectivity under mild reaction conditions. researchgate.net
Understanding the mechanism of a catalytic reaction is fundamental to improving catalyst design and performance. rsc.org Mechanistic studies in homogeneous catalysis often employ a combination of kinetic analysis, spectroscopic monitoring of reaction intermediates, and computational modeling (e.g., Density Functional Theory) to elucidate the catalytic cycle. researchgate.netyale.edu Key aspects investigated include catalyst activation, deactivation pathways, and the nature of the active species. rsc.org
For a ligand like this compound, the four chlorine atoms would exert a powerful inductive electron-withdrawing effect. When complexed to a metal center, this ligand would render the metal significantly more electron-deficient. This has profound mechanistic implications:
Increased Lewis Acidity: A more electron-poor metal center is a stronger Lewis acid, which could enhance its ability to activate substrates in certain reactions.
Modified Redox Potential: The electron-withdrawing nature of the ligand would make it more difficult to oxidize the metal center (i.e., it would raise the M(II)/M(III) redox potential). This could be beneficial for catalytic cycles that require a highly oxidizing metal center or need to resist oxidative degradation. Conversely, it could hinder reactions that rely on an initial oxidative addition step that is more facile with an electron-rich metal. While specific catalytic studies using metal complexes of this compound are not prominently documented, the established principles of ligand electronics strongly suggest that such complexes would exhibit unique and potentially valuable catalytic behavior, driven by the highly electron-deficient nature of the metal center. nih.gov
Integration into Advanced Functional Materials
The rigidity, planarity, and rich electronic properties of the 1,10-phenanthroline (B135089) framework make it an excellent building block for the construction of advanced functional materials. nih.govchemicalbook.comchemscene.com These materials find use in optoelectronics, sensing, and nanotechnology.
Phenanthroline derivatives are particularly prominent in the field of Organic Light-Emitting Diodes (OLEDs). nih.gov They can be incorporated as part of the emissive layer, or serve as electron-transport or hole-blocking materials, which are essential for efficient device performance. google.comsigmaaldrich.com For example, 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (also known as BCP) is a widely used hole-blocking and electron-transport material in OLEDs. sigmaaldrich.com
The introduction of halogen atoms can significantly tune the photophysical properties of the resulting materials. rsc.orgresearchgate.net Chlorination can alter the HOMO-LUMO energy levels, which in turn affects the emission color and charge-injection barriers in an OLED. rsc.org Moreover, the "heavy atom effect" of chlorine can influence the rates of intersystem crossing, potentially enhancing phosphorescence in metal complexes, a desirable trait for highly efficient electrophosphorescent OLEDs. Studies on related chlorinated organic molecules have shown improved performance in electroluminescent devices. rsc.org
Therefore, this compound serves as a compelling, albeit under-explored, precursor for new functional materials. chemscene.com Its strong electron-accepting character could be exploited to create highly efficient electron-transport materials. When used as a ligand in metal complexes, it would drastically modify the photophysical properties, potentially leading to novel phosphorescent emitters or chemosensors with unique response characteristics. nih.govrsc.org
Table 2: Applications of Phenanthroline Derivatives in Functional Materials
This table summarizes various applications where phenanthroline-based molecules are used as key components in advanced materials.
| Application Area | Role of Phenanthroline Derivative | Example Compound/System | Key Property Conferred |
| OLEDs | Electron Transport/Hole Blocking Layer | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline | Efficient charge management |
| OLEDs | Emissive Layer / Host Material | Phenanthroline-fused phenazines | Light emission, energy transfer |
| OLEDs | Emitter | Imidazo[4,5-f] nih.govgoogle.comphenanthroline derivatives | Blue light emission |
| Sensors | Luminescent Probe / Chemosensor | Functionalized phenanthroline ligands | Selective metal ion detection |
| Supramolecular Chemistry | Building Block | 1,10-Phenanthroline | Formation of rotaxanes, catenanes |
| Photocatalysis | Photosensitizer | Metal complexes of phenanthroline | Light absorption and energy/electron transfer |
Role in Luminescent and Optical Material Systems
The rigid, planar, and aromatic structure of 1,10-phenanthroline (phen) and its derivatives makes them exceptional building blocks for luminescent and optical materials. rsc.org The inherent properties of the phenanthroline core, such as its strong chelating ability with a variety of metal ions, provide a versatile platform for the development of advanced materials with tailored photophysical properties. rsc.org While direct and extensive research on the luminescent and optical properties of this compound is not widely documented in the provided research, the principles governing related substituted phenanthroline systems offer significant insights into its potential applications.
The introduction of substituents onto the phenanthroline backbone is a well-established strategy to modulate the electronic and, consequently, the luminescent properties of the resulting molecules and their metal complexes. researchgate.net For instance, the substitution pattern can influence the energy levels of the π-π* and n-π* transitions, which are crucial in determining the fluorescence and phosphorescence characteristics of the compound. researchgate.net In many phenanthroline derivatives, the strategic placement of electron-donating or electron-withdrawing groups can enhance luminescence quantum yields and shift emission wavelengths. researchgate.net
Complexes of substituted phenanthrolines with transition metals such as ruthenium(II), iridium(III), and copper(I), as well as rare-earth metals like europium(III) and terbium(III), are of particular interest. rsc.org In these complexes, the phenanthroline ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light. The specific properties of the resulting luminescent material are highly dependent on the nature of the substituents on the phenanthroline ligand. For example, in a study of Cu(I) mixed-ligand complexes, the nature of the diphosphine ligand, in conjunction with 2,9-dimethyl-1,10-phenanthroline, was shown to influence the luminescence intensity and non-radiative decay rates. rsc.org
The chloro-substituents in this compound would be expected to significantly influence its electronic properties due to the electron-withdrawing nature of chlorine atoms. This can lead to changes in the metal-to-ligand charge transfer (MLCT) states in its metal complexes, which are often responsible for their luminescent behavior. While specific data for the tetrachloro derivative is scarce, research on other halogenated phenanthrolines, such as 4,7-dichloro-1,10-phenanthroline (B1630597), indicates their use in forming metal complexes with potential applications in various fields. sigmaaldrich.com
The table below summarizes the photophysical data for related substituted 1,10-phenanthroline compounds to provide a comparative context for the potential properties of this compound derived systems.
| Compound | Solvent/Conditions | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Luminescence Quantum Yield (Φ) | Reference |
| 1,10-Phenanthroline | CH₂Cl₂ | Not Specified | Not Specified | 0.0087 | researchgate.net |
| 2,9-dimethyl-1,10-phenanthroline in Cu(I) complexes | Solution | Not Specified | Varies with ligand | Increases with diphosphine chain length (n=2-4) | rsc.org |
This table is illustrative and based on data for related compounds due to the limited specific information on this compound in the provided search results.
Supramolecular Assemblies Utilizing this compound Scaffolds
The unique structural characteristics of 1,10-phenanthroline and its derivatives, including their rigidity and potential for π-π stacking interactions, make them ideal scaffolds for the construction of complex supramolecular assemblies. tu-clausthal.de These non-covalent interactions, along with the coordination of metal ions, can direct the self-assembly of molecules into well-defined, higher-order structures. While specific studies detailing the use of this compound in supramolecular assemblies are not prevalent in the provided search results, the behavior of related phenanthroline systems provides a strong indication of its potential in this field.
The chlorination at the 2,4,7,9-positions is expected to significantly influence the intermolecular interactions of the phenanthroline core. The electron-withdrawing nature of the chlorine atoms can affect the electron density of the aromatic system, thereby modulating π-π stacking interactions. Furthermore, the chlorine atoms themselves can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures.
A prime example of supramolecular assembly involving phenanthroline is the formation of tris(1,10-phenanthroline)zinc(II) cations that can form extended networks through π-π interactions. tu-clausthal.de In one such structure, these cationic complexes create a layered network with cavities, which are then occupied by counter-ions, leading to an interpenetrating supramolecular network. tu-clausthal.de The centroid-to-centroid distances of the π-π stacking in these assemblies are typically in the range of 3.55 to 3.57 Å. tu-clausthal.de
The functionalization of the phenanthroline backbone at various positions allows for the creation of intricate supramolecular structures. For instance, the synthesis of 2,9-disubstituted 1,10-phenanthroline derivatives has been explored for their ability to bind to DNA G-quadruplexes, a form of supramolecular assembly with biological relevance. mdpi.com The substituents play a crucial role in the binding affinity and selectivity of these molecules.
The table below presents data on intermolecular interaction distances in supramolecular assemblies of related phenanthroline compounds, which can serve as a reference for predicting the behavior of this compound-based systems.
| System | Interacting Moieties | Type of Interaction | Interaction Distance (Å) | Reference |
| Tris(1,10-phenanthroline)zinc(II) complex | Phenanthroline ligands | π-π stacking | 3.5544 - 3.5686 | tu-clausthal.de |
| 2,9-dimethyl-1,10-phenanthroline hemihydrate | Phenanthroline molecules | Parallel arrangement | 3.41 - 3.81 | marquette.edu |
This table is based on data for related compounds and serves as a predictive model due to the lack of specific data for this compound in the provided search results.
Future Research Directions and Unexplored Avenues for 2,4,7,9 Tetrachloro 1,10 Phenanthroline
Development of Novel Synthetic Routes and Derivatizations
A primary challenge and opportunity lies in the synthesis of 2,4,7,9-tetrachloro-1,10-phenanthroline. While methods for producing dichloro-derivatives are known, achieving controlled tetrachlorination requires further investigation. Future research could focus on adapting existing halogenation protocols or developing entirely new synthetic pathways.
One potential approach could be the direct chlorination of 1,10-phenanthroline (B135089) using various chlorinating agents under controlled conditions to favor the desired isomer. Alternatively, a multi-step synthesis starting from a pre-functionalized precursor, such as o-phenylenediamine, and employing Skraup-Doebner-von-Miller type reactions with chlorinated reactants could be explored. google.com
Once synthesized, the four chlorine atoms on the this compound ring serve as versatile handles for further derivatization. Nucleophilic substitution reactions could be employed to introduce a wide array of functional groups, including amines, alkoxides, and thiolates. This would allow for the creation of a library of new ligands with fine-tuned electronic and steric properties. For instance, palladium-catalyzed cross-coupling reactions, which are known to be effective for functionalizing other halogenated phenanthrolines, could be used to introduce aryl, alkyl, or other organic moieties. researchgate.net The development of such derivatization strategies will be crucial for expanding the scope of this ligand system.
Exploration of New Coordination Architectures and Metal-Ligand Systems
The coordination chemistry of 1,10-phenanthroline and its derivatives is vast, with complexes reported for a wide range of transition metals. wikipedia.org The strong electron-withdrawing nature of the four chlorine atoms in this compound is expected to significantly lower the energy of the ligand's π* orbitals. This would lead to enhanced π-acceptor properties, which could stabilize low-valent metal centers and influence the photophysical and electrochemical properties of the resulting complexes.
Future research should systematically explore the coordination of this compound with a variety of metal ions, including but not limited to ruthenium(II), iridium(III), platinum(II), copper(I), and lanthanides. rsc.orgvacadsci.org The steric hindrance provided by the chlorine atoms at the 2 and 9 positions is expected to favor the formation of complexes with lower coordination numbers or distorted geometries compared to the parent 1,10-phenanthroline. wikipedia.org This could lead to the discovery of novel coordination architectures with unique reactivity. For example, the formation of tetrahedral copper(I) complexes, which are known to exhibit interesting photoluminescent properties, would be a promising area of investigation. uq.edu.aursc.org
The table below outlines potential metal-ligand systems and their anticipated properties.
| Metal Ion | Potential Complex | Anticipated Properties |
| Ru(II) | [Ru(tcl-phen)3]2+ | Enhanced oxidative stability, altered photophysical properties |
| Ir(III) | [Ir(tcl-phen)2(ppy)]+ | Shifted emission wavelengths, potential for new phosphorescent materials |
| Pt(II) | [Pt(tcl-phen)Cl2] | Modified DNA binding affinity and cytotoxic activity vacadsci.org |
| Cu(I) | [Cu(tcl-phen)2]+ | Increased excited-state oxidation potential, potential for photoredox catalysis rsc.org |
| Eu(III) | [Eu(tcl-phen)(diketonate)3] | Tunable luminescence and sensitization efficiency |
*tcl-phen = this compound; ppy = 2-phenylpyridine
Advanced Computational Methodologies for Ligand Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new ligands and their metal complexes, thereby guiding synthetic efforts. researchgate.net Future research on this compound would greatly benefit from the application of advanced computational methodologies.
DFT calculations can be used to predict the geometric and electronic structure of the ligand, including its HOMO-LUMO gap, electron affinity, and ionization potential. This information is crucial for understanding its coordination behavior and predicting the properties of its metal complexes. For example, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption and emission spectra of the corresponding metal complexes, providing insights into their photophysical properties before their synthesis is attempted.
Furthermore, computational methods can be used to screen a virtual library of derivatized this compound ligands to identify candidates with desired properties for specific applications. For instance, by computationally modeling the interaction of various substituted tetrachlorophenanthroline-metal complexes with biological targets or catalytic substrates, researchers can prioritize the synthesis of the most promising candidates.
Emerging Applications in Chemical Science and Technology
The unique electronic properties imparted by the four chlorine substituents are expected to make this compound and its derivatives promising candidates for a range of applications.
Catalysis: The strong π-accepting nature of the ligand could be advantageous in a variety of catalytic reactions, including oxidation, reduction, and cross-coupling reactions. Metal complexes of this ligand may exhibit enhanced stability and reactivity in catalytic cycles. sigmaaldrich.com
Materials Science: The potential for this ligand to form highly stable, luminescent metal complexes makes it a target for the development of new materials for organic light-emitting diodes (OLEDs), chemical sensors, and photocatalytic systems. rsc.orgsigmaaldrich.com The high chlorine content may also impart desirable properties such as increased volatility for vapor deposition processes.
Bioinorganic Chemistry: While many phenanthroline-based compounds have been investigated for their biological activity, the highly chlorinated nature of this ligand could lead to new modes of interaction with biological macromolecules like DNA and proteins. chim.itnih.gov This could be explored for the development of new therapeutic or diagnostic agents. plos.org
The table below summarizes potential applications and the key properties of this compound that would be exploited.
| Application Area | Key Property to Exploit | Potential Research Direction |
| Homogeneous Catalysis | Enhanced π-acceptor character, steric bulk | Development of highly active and stable catalysts for cross-coupling reactions. |
| OLED Materials | High triplet energy, thermal stability | Synthesis of new phosphorescent emitters for blue OLEDs. |
| Chemical Sensors | Tunable luminescence, redox activity | Creation of selective and sensitive sensors for metal ions or small molecules. |
| Photocatalysis | Strong oxidizing excited states | Use in light-driven organic transformations or water splitting. sigmaaldrich.com |
| Medicinal Chemistry | Unique steric and electronic profile | Investigation of antimicrobial and anticancer activity of its metal complexes. nih.govplos.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4,7,9-tetrachloro-1,10-phenanthroline, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of 1,10-phenanthroline under controlled conditions. A reported method (for analogous derivatives) uses high-temperature reactions (150–250°C) in an inert nitrogen atmosphere to introduce substituents like chlorine at specific positions. For example, chlorination of 2,9-dichloro-1,10-phenanthroline with excess chlorine donors at elevated temperatures can yield tetra-substituted derivatives. Key parameters include reaction time, temperature gradients, and purification via recrystallization (e.g., methanol) to isolate the product .
Q. How is this compound utilized in analytical chemistry for metal quantification?
- Methodological Answer : Phenanthroline derivatives are widely used as chelating agents for spectrophotometric determination of metals like iron. For Fe²⁺/Fe³⁺ quantification, the compound forms stable colored complexes under acidic conditions. The protocol involves reducing Fe³⁺ to Fe²⁺ (e.g., using hydroxylamine), adjusting pH to ~3.5, and measuring absorbance at 510 nm. This method is standardized in protocols such as GB/T 23278.2-2021 for tin oxide analysis .
Q. What role does this compound play in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating via its nitrogen atoms to transition metals (e.g., Fe³⁺, Ru²⁺). Its electron-withdrawing chloro substituents enhance Lewis acidity at the metal center, influencing redox behavior. For instance, in [Fe(phen)Cl₄]⁻ complexes, the ligand stabilizes octahedral geometry with distinct Fe–N and Fe–Cl bond lengths (2.195–2.407 Å), as confirmed by X-ray crystallography .
Advanced Research Questions
Q. How can substitution reactions of this compound be optimized to introduce functional groups for tailored applications?
- Methodological Answer : Substitution at chloro positions requires careful selection of nucleophiles (e.g., amines, carbazoles). For example, reactions with pyrrolidine or phenothiazine proceed via SNAr mechanisms, with yields dependent on steric and electronic effects of substituents. Optimized conditions include using polar aprotic solvents (DMF, DMSO) at 80–120°C. Bulky amines like 10H-phenothiazine achieve higher yields (up to 96%) due to reduced steric hindrance at the C5 position .
Q. What electrochemical properties make this compound derivatives suitable for redox-active materials?
- Methodological Answer : Cyclic voltammetry studies reveal that chloro substituents lower the LUMO energy, enhancing electron-accepting capacity. For example, derivatives exhibit quasi-reversible redox couples between −0.5 to +1.2 V (vs. Ag/AgCl), making them candidates for organic electronics. Electrochemical stability is assessed via repeated cycling in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte .
Q. What challenges arise in crystallographic characterization of this compound complexes, and how are they resolved?
- Methodological Answer : Chlorine atoms introduce disorder in crystal lattices due to their large atomic radii and weak intermolecular interactions. Single-crystal X-ray diffraction requires low-temperature data collection (e.g., 113 K) to minimize thermal motion. Hydrogen bonding (N–H···Cl, C–H···Cl) and π-π stacking interactions are critical for stabilizing the lattice. Refinement using high-resolution data (R < 0.05) and anisotropic displacement parameters ensures accurate bond-length determination .
Q. How can the stability of this compound in organic electronic devices be improved?
- Methodological Answer : Degradation in OLEDs/OSCs often arises from dimerization under operational stress. Introducing bulky substituents (e.g., phenyl, naphthyl) at α-positions to nitrogen atoms sterically hinders dimer formation. Accelerated aging tests (e.g., 85°C/85% RH) combined with HPLC-MS analysis monitor degradation products. For instance, 2,4,7,9-tetraphenyl derivatives show enhanced thermal stability (Tₐ > 300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
